

initial in vitro studies of Dhodh-IN-18

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Compound of Interest		
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An In-Depth Technical Guide to the Initial In Vitro Studies of **Dhodh-IN-18**, a Novel Dihydrogrotate Dehydrogenase (DHODH) Inhibitor

Introduction

Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that plays a critical role in the de novo pyrimidine biosynthesis pathway.[1][2][3] It catalyzes the conversion of dihydroorotate to orotate, a key step in the production of uridine monophosphate (UMP), which is essential for the synthesis of pyrimidines required for DNA and RNA replication.[1] Consequently, DHODH has emerged as a promising therapeutic target for various diseases characterized by rapid cell proliferation, including cancer, autoimmune disorders, and viral infections.[2][4] Malignant cells, in particular, often exhibit a heightened dependence on de novo pyrimidine synthesis, creating a potential therapeutic window for DHODH inhibitors.[1] This document outlines the initial in vitro characterization of **Dhodh-IN-18**, a novel, potent, and selective inhibitor of human DHODH.

Quantitative Data Summary

The initial in vitro evaluation of **Dhodh-IN-18** focused on its enzymatic inhibitory activity, its effect on cancer cell proliferation, and confirmation of its mechanism of action through uridine rescue experiments. The results are summarized in the tables below, with established DHODH inhibitors included for comparison.

Table 1: In Vitro DHODH Enzyme Inhibition Assay



Compound	IC50 (nM) against human DHODH
Dhodh-IN-18	15.8
Brequinar	25.4
Teriflunomide	512.7
Leflunomide	>10,000

Table 2: Anti-proliferative Activity in Cancer Cell Lines (72h Incubation)

Cell Line	Cancer Type	GI50 (nM) for Dhodh-IN-18
HL-60	Acute Myeloid Leukemia	22.5
A549	Non-Small Cell Lung Cancer	45.1
PANC-1	Pancreatic Cancer	38.7
HCT116	Colorectal Carcinoma	51.3

Table 3: Uridine Rescue Assay in HL-60 Cells

Treatment	GI50 (nM)	Fold Shift in GI50
Dhodh-IN-18	22.5	-
Dhodh-IN-18 + 100 μM Uridine	> 10,000	> 444

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Human DHODH Enzyme Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant human DHODH.



 Principle: The activity of DHODH is measured by monitoring the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), which accepts electrons from the enzyme's flavin mononucleotide (FMN) cofactor.[5] Inhibition of DHODH results in a decreased rate of DCIP reduction.

Materials:

- Recombinant human DHODH enzyme
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 1 mM DTT
- Substrate Solution: Dihydroorotate (DHO)
- Cofactor: Coenzyme Q10 (Ubiquinone)
- Electron Acceptor: 2,6-dichloroindophenol (DCIP)
- Test compound (Dhodh-IN-18) and reference compounds

Procedure:

- The test compound is serially diluted in DMSO and then further diluted in the assay buffer.
- In a 96-well plate, the recombinant human DHODH enzyme is pre-incubated with the test compound or vehicle control for 15 minutes at room temperature.
- The enzymatic reaction is initiated by adding a mixture of DHO, Coenzyme Q10, and DCIP.
- The decrease in absorbance at 600 nm due to the reduction of DCIP is monitored kinetically over 10 minutes using a plate reader.
- The initial reaction velocities are calculated from the linear portion of the kinetic curves.
- The percent inhibition is calculated relative to the vehicle control, and IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay



This assay determines the effect of the test compound on the growth of cancer cell lines.

• Principle: The assay measures the number of viable cells after a defined period of exposure to the test compound. Cell viability can be assessed using various methods, such as the reduction of a tetrazolium salt (e.g., MTT, MTS) or by quantifying ATP content (e.g., CellTiter-Glo®).

Materials:

- Cancer cell lines (e.g., HL-60, A549, PANC-1, HCT116)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- Test compound (Dhodh-IN-18)
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

- Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
- The test compound is serially diluted and added to the cells. A vehicle control (DMSO) is also included.
- The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- After the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.
- The luminescence signal, which is proportional to the number of viable cells, is measured using a plate reader.
- The percent growth inhibition is calculated relative to the vehicle control, and GI50 (the concentration causing 50% growth inhibition) values are determined.

Uridine Rescue Assay



This assay is performed to confirm that the anti-proliferative effect of the test compound is due to the inhibition of the de novo pyrimidine biosynthesis pathway.

• Principle: If the compound's mechanism of action is through DHODH inhibition, its cytotoxic effects should be reversed by supplying cells with an exogenous source of pyrimidines, such as uridine, which can be utilized via the pyrimidine salvage pathway.[3]

Materials:

- Sensitive cancer cell line (e.g., HL-60)
- Complete cell culture medium
- Test compound (Dhodh-IN-18)
- Uridine solution (sterile-filtered)

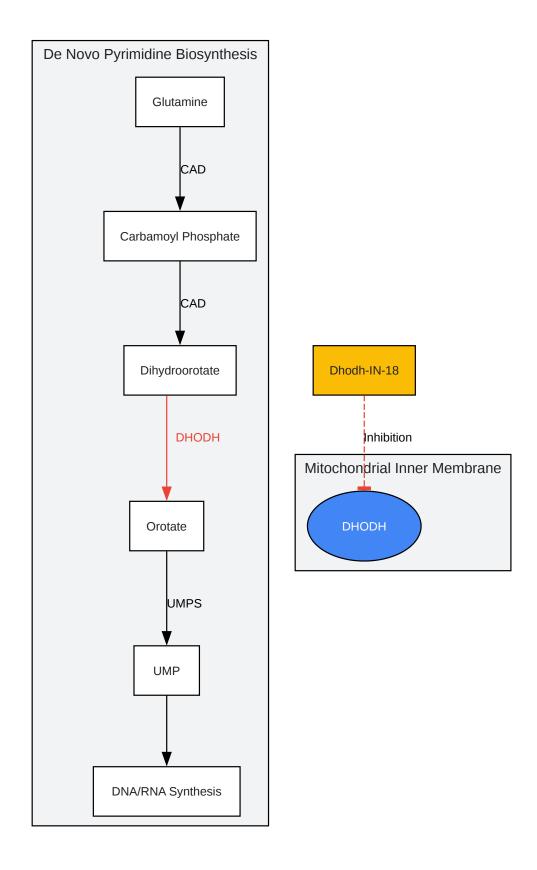
Procedure:

- The cell proliferation assay protocol is followed as described above, with two parallel sets of plates.
- In one set of plates, cells are treated with serial dilutions of the test compound alone.
- In the second set of plates, cells are co-treated with the same serial dilutions of the test compound and a fixed, non-toxic concentration of uridine (e.g., 100 μM).
- After a 72-hour incubation, cell viability is assessed in both sets of plates.
- GI50 values are calculated for both the compound alone and the compound in the presence of uridine. A significant rightward shift in the GI50 value in the presence of uridine confirms the on-target effect of the DHODH inhibitor.

Signaling Pathways and Experimental Workflows

Visual representations of the relevant biological pathway and the experimental workflow are provided below.

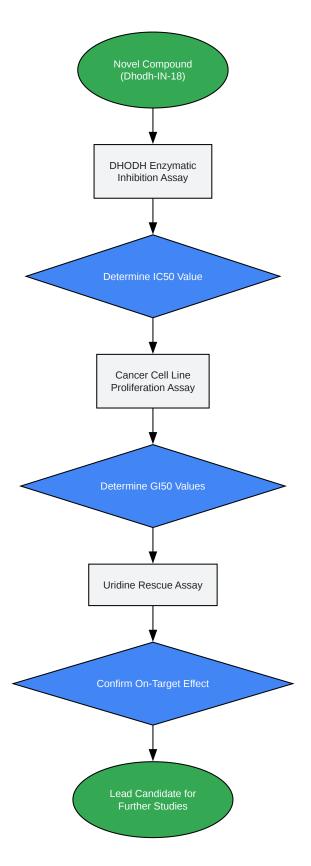




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Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of **Dhodh-IN-18** on DHODH.





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Caption: Experimental workflow for the initial in vitro characterization of **Dhodh-IN-18**.

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